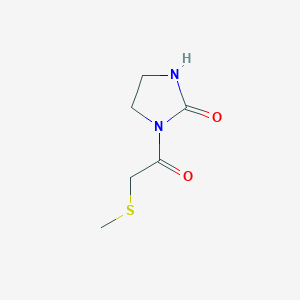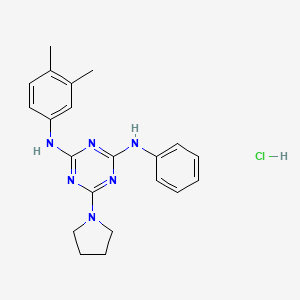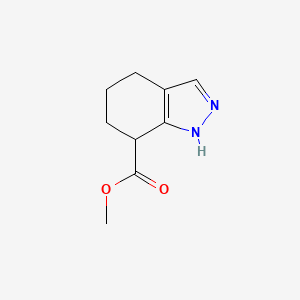
1-(2-Methylsulfanylacetyl)imidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2-Methylsulfanylacetyl)imidazolidin-2-one” is a chemical compound with the CAS Number: 1852160-74-7 . It has a molecular weight of 174.22 . The IUPAC name for this compound is 1-(2-(methylthio)acetyl)imidazolidin-2-one .
Synthesis Analysis
The synthesis of imidazolidin-2-ones has been a subject of research for many years. A common approach involves the acid-catalyzed reaction of ureas with aromatic and heterocyclic nucleophiles . This method allows for the introduction of the desired pharmacophore group into position 4 of the imidazolidine ring .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H10N2O2S/c1-11-4-5(9)8-3-2-7-6(8)10/h2-4H2,1H3,(H,7,10) . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Chemical Reactions Analysis
The formation of imidazolidin-2-ones from 1,2-diamines and CO2 has been achieved using tetramethylphenylguanidine (PhTMG) as the basic promoter in the presence of diphenylphosphoryl azide (DPPA) as the dehydrative activator .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More detailed physical and chemical properties were not found in the retrieved papers.Applications De Recherche Scientifique
Stereoselectivity in Synthesis
The compound has been involved in studies highlighting its role in stereoselective synthesis. For instance, Ferraz et al. (2007) discuss the unexpected stereoselectivity observed in the formation of imidazolidin-4-ones, a related class, during the reaction of alpha-aminoamide derivatives with substituted benzaldehydes, emphasizing the significance of intramolecular hydrogen bonds in the process (Ferraz, Gomes, Oliveira, Moreira, & Gomes, 2007).
Corrosion Inhibition
Research by Cruz et al. (2004) evaluates the electrochemical behavior of imidazolidine derivatives as corrosion inhibitors, illustrating how their structural elements contribute to efficiency in preventing metal degradation in acidic media (Cruz, Martinez, Genescà, & García-Ochoa, 2004).
Catalysis
Zhang et al. (2009) explored the gold(I)-catalyzed intermolecular hydroamination of ethylene and 1-alkenes using cyclic ureas, including derivatives of imidazolidin-2-one, demonstrating the compound's utility in catalysis to achieve high yields and regioselectivity in the synthesis of organic compounds (Zhang, Lee, & Widenhoefer, 2009).
Antimycotic and Antihypertensive Agents
The compound's derivatives have shown potential in medicinal chemistry, such as in the synthesis of novel benzazole derivatives bearing a (imidazolidin-2-yl)imino moiety, which exhibit selective ligand properties for alpha 2-adrenoceptors. This suggests applications in developing new medical treatments for conditions like hypertension (Sa̧czewski, Kornicka, Rybczyńska, Hudson, Miao, Gdaniec, Boblewski, & Lehmann, 2008).
Material Science and Drug Development
In the field of drug development and material science, the compound's derivatives have been utilized for their unique properties. Goyal et al. (2016) demonstrate the use of imidazolidin-2-one as a chiral auxiliary in asymmetric synthesis, highlighting its application in the development of pharmaceuticals such as ezetimibe (Goyal, Thakur, Sharma, Gangar, Patel, & Nair, 2016).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-methylsulfanylacetyl)imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2S/c1-11-4-5(9)8-3-2-7-6(8)10/h2-4H2,1H3,(H,7,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZXSPIWQBRANU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)N1CCNC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1852160-74-7 |
Source


|
| Record name | 1-[2-(methylsulfanyl)acetyl]imidazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[5-[(4-bromophenyl)methylsulfanyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2886757.png)

![(3'-Chloro-[1,1'-biphenyl]-4-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2886761.png)







![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B2886774.png)
![1,3-Dimethylpyrido[1,2-a]benzimidazole-4-carboxylic acid](/img/structure/B2886775.png)
